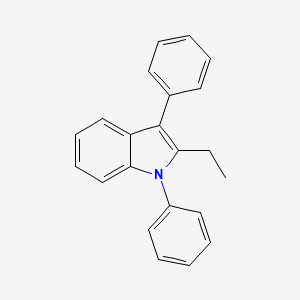
2-Ethyl-1,3-diphenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,3-diphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of an indole core with ethyl and phenyl substituents at specific positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-diphenyl-1H-indole typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process includes the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For this compound, the starting materials would be 2-ethylphenylhydrazine and benzophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the cyclization and formation of the indole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3-diphenyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated indoles, nitroindoles, and sulfonated indoles.
Scientific Research Applications
2-Ethyl-1,3-diphenyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-diphenyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to apoptosis in cancer cells .
Comparison with Similar Compounds
2-Phenylindole: Similar structure but lacks the ethyl group, resulting in different chemical properties and biological activities.
1,3-Diphenylindole: Lacks the ethyl group, affecting its reactivity and applications.
2-Ethylindole: Lacks the phenyl groups, leading to distinct chemical behavior and uses.
Uniqueness: 2-Ethyl-1,3-diphenyl-1H-indole is unique due to the presence of both ethyl and phenyl substituents, which enhance its chemical stability and biological activity. The combination of these groups allows for a broader range of applications compared to its simpler counterparts .
Properties
CAS No. |
827017-47-0 |
|---|---|
Molecular Formula |
C22H19N |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-ethyl-1,3-diphenylindole |
InChI |
InChI=1S/C22H19N/c1-2-20-22(17-11-5-3-6-12-17)19-15-9-10-16-21(19)23(20)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |
InChI Key |
ZIYHVVMXMUKQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















